disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
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Overview
Description
Disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups, an azidoacetyl group, and a phosphate group. Its unique configuration makes it a subject of interest in chemical, biological, and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves multiple steps, including the protection and deprotection of functional groups, selective acylation, and phosphorylation reactions. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the azido group results in the formation of primary amines .
Scientific Research Applications
Disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Disodium;[(2R,3R,4R,5S,6R)-3-[(2-aminoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- Disodium;[(2R,3R,4R,5S,6R)-3-[(2-hydroxyacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Uniqueness
The presence of the azido group in disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate distinguishes it from similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H24N6Na2O17P2 |
---|---|
Molecular Weight |
692.3 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 |
InChI Key |
XGTPLFSPWJKVQB-XZUZBEIXSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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